![molecular formula C5H9ClN2O B13902193 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride typically involves the reaction of cis-diester with benzylamine in refluxing toluene to form monobenzylamide. This intermediate is then further processed to obtain the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry and yield of the product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
科学的研究の応用
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its interactions with opioid receptors.
作用機序
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor and the context of the interaction .
類似化合物との比較
Similar Compounds
3,8-Diazabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features and biological activity.
Tropane Alkaloids: Compounds with a similar bicyclic structure that display a wide range of biological activities.
Uniqueness
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride is unique due to its specific structure and the resulting interactions with opioid receptors. Its potential as a ligand for these receptors sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research .
特性
分子式 |
C5H9ClN2O |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-4)2-6-5;/h3-4,7H,1-2H2,(H,6,8);1H |
InChIキー |
RAXGREHXTKNBEC-UHFFFAOYSA-N |
正規SMILES |
C1C2CNC(=O)C1N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


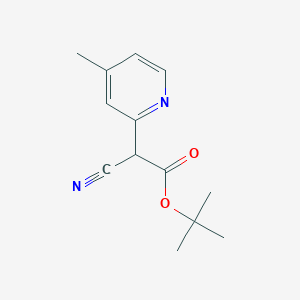
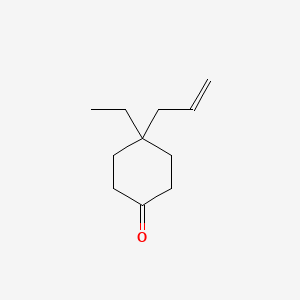

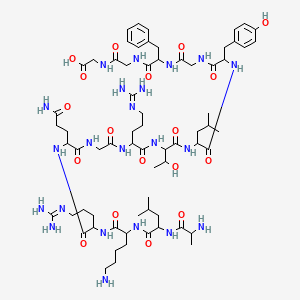
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
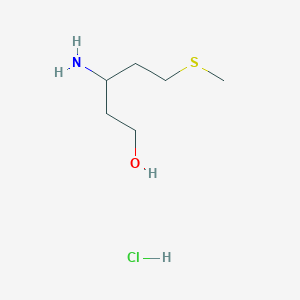
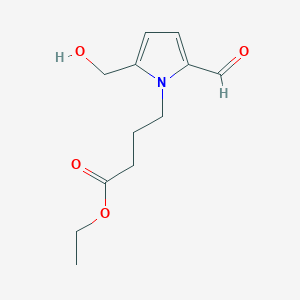

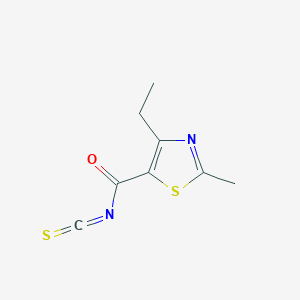
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
